![molecular formula C14H17Br3O4S B14505996 Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester CAS No. 62774-51-0](/img/structure/B14505996.png)
Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester is a complex organic compound with the molecular formula C12H13Br3O4S. This compound is characterized by the presence of tribromoacetic acid and a 2-[(2,5-diethoxyphenyl)thio]ethyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester typically involves the reaction of tribromoacetic acid with 2-[(2,5-diethoxyphenyl)thio]ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the tribromo group to other functional groups.
Substitution: The tribromo group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester involves its interaction with specific molecular targets. The tribromo group can participate in electrophilic reactions, while the ester group can undergo hydrolysis under certain conditions. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-bromo-, 2-cyano-1,1-dimethylethyl ester: Similar in structure but with different functional groups.
Acetic acid, 2,5-dibromo-4-methyl-phenyl ester: Another brominated ester with distinct properties
Uniqueness
Its structure allows for diverse chemical transformations and interactions, making it valuable in various research fields .
Properties
CAS No. |
62774-51-0 |
|---|---|
Molecular Formula |
C14H17Br3O4S |
Molecular Weight |
521.1 g/mol |
IUPAC Name |
2-(2,5-diethoxyphenyl)sulfanylethyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C14H17Br3O4S/c1-3-19-10-5-6-11(20-4-2)12(9-10)22-8-7-21-13(18)14(15,16)17/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
GDLRIQXSLPMSHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)SCCOC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(3-Aminopropyl)azanediyl]diacetic acid](/img/structure/B14505924.png)
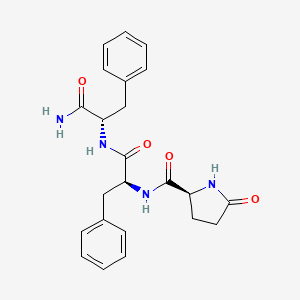
![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)


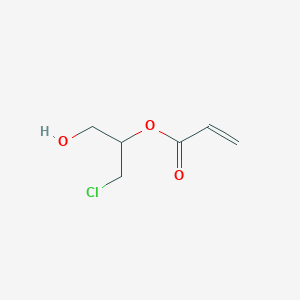
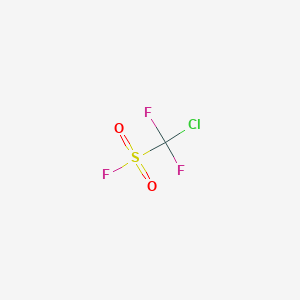
![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
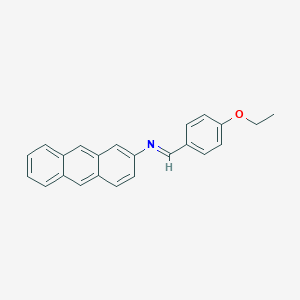
![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
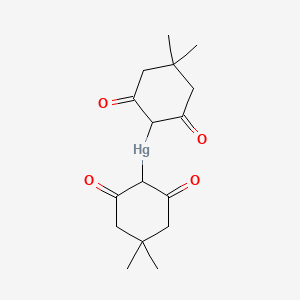
![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
